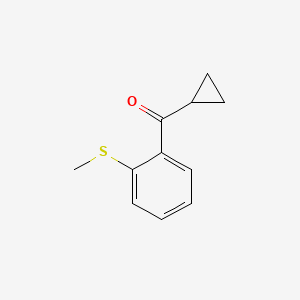

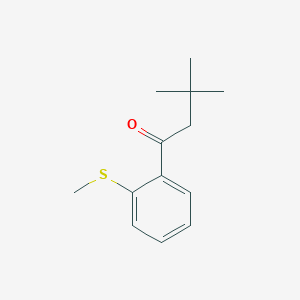

3,3-Dimethyl-2'-thiomethylbutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-2’-thiomethylbutyrophenone is a chemical compound with the CAS Number: 898764-32-4 . It has a molecular weight of 222.35 and is a light yellow oil in physical form . This compound is used in scientific research due to its unique properties, making it ideal for various applications such as drug synthesis and material science.

Molecular Structure Analysis

The IUPAC name for this compound is 3,3-dimethyl-1-[2-(methylsulfanyl)phenyl]-1-butanone . The InChI code for this compound is 1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 .Physical And Chemical Properties Analysis

3,3-Dimethyl-2’-thiomethylbutyrophenone is a light yellow oil . It has a molecular weight of 222.35 .Wissenschaftliche Forschungsanwendungen

Progesterone Receptor Modulators Development : A study by Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, which includes compounds similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone, in the development of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).

Synthesis of Bis(2-oxazolidinone) Derivatives : Saitǒ et al. (1986) investigated reactions of compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone with carbon dioxide and aliphatic α,ω-diamines. This synthesis has implications in organic chemistry and pharmaceuticals (Saitǒ et al., 1986).

Photochemistry of βγ-Unsaturated Carbonyl Compounds : A study by Pratt (1973) involved the photochemistry of compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone, which is crucial in understanding the behavior of these compounds under light exposure. This knowledge is important in fields like material science and photopharmacology (Pratt, 1973).

Neuropeptide Y Y5 Receptor Antagonists : Research by Sato et al. (2008) explored the structure-activity relationship of compounds similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone as selective and orally active neuropeptide Y Y5 receptor antagonists. Such antagonists have potential therapeutic applications in obesity and anxiety disorders (Sato et al., 2008).

Catalysis in Organic Synthesis : Martins et al. (2016) described the use of a dimethyltin(IV) compound in the Baeyer–Villiger oxidation of ketones to esters or lactones. This study highlights the role of 3,3-dimethyl derivatives as catalysts in organic synthesis, demonstrating their importance in enhancing reaction efficiencies (Martins et al., 2016).

Photoinitiated Cross-Linking : Research by Lecamp et al. (2001) involved the study of photoinitiated thiol–ene cross-linking in a system containing a compound similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone. This has implications in developing new materials and coatings (Lecamp et al., 2001).

Synthesis of Fulvene Derivatives : Donovalová et al. (1996) discussed the synthesis of 1,4-dimethyl-2,3-diphenylfulvene, a precursor to heteroatom-substituted cyclopentadienyl transition metal complexes. This is significant in the field of organometallic chemistry (Donovalová et al., 1996).

Investigation of Bioisosteres in Medicinal Chemistry : A study by Dubois et al. (2021) investigated 3,3-diaryloxetanes as potential bioisosteres, with relevance to compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone. This research is important in drug discovery, providing insights into novel structural motifs (Dubois et al., 2021).

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCPSCQROHEDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642383 |

Source

|

| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2'-thiomethylbutyrophenone | |

CAS RN |

898764-32-4 |

Source

|

| Record name | 3,3-Dimethyl-1-[2-(methylthio)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.